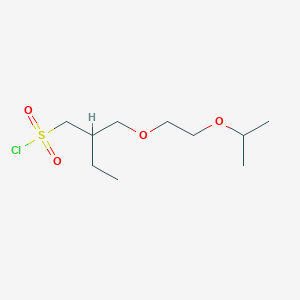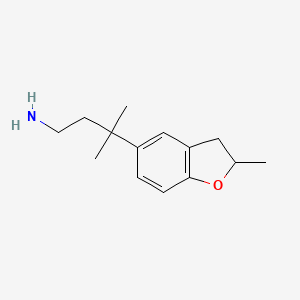
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-allyloxyaniline with sulfur dioxide and aryl propiolates.
Introduction of the Butan-1-Amine Chain: The butan-1-amine chain can be introduced through a series of substitution reactions, where the methyl groups are added to the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran ring but lacks the butan-1-amine chain.
3-Methyl-2,3-dihydrobenzofuran-2-one: Contains a similar benzofuran structure with a ketone group instead of the amine chain.
Uniqueness
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is unique due to its specific combination of a benzofuran ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
3-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10-8-11-9-12(4-5-13(11)16-10)14(2,3)6-7-15/h4-5,9-10H,6-8,15H2,1-3H3 |
InChIキー |
POIGOSSVEMZYJT-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)

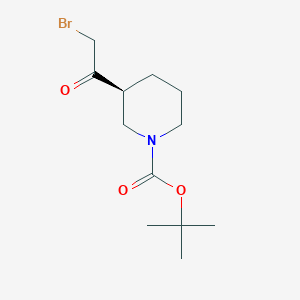
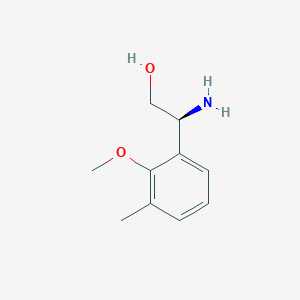
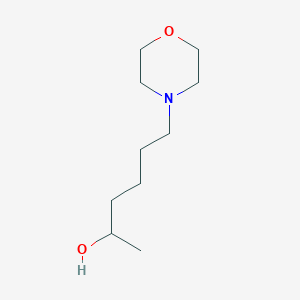
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
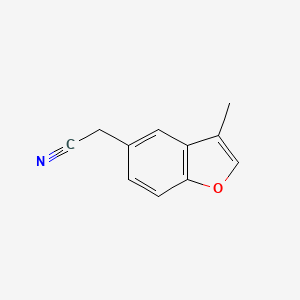
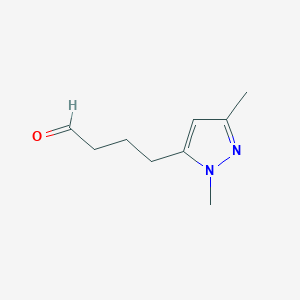
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
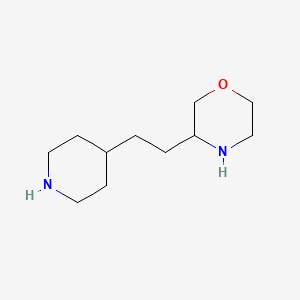
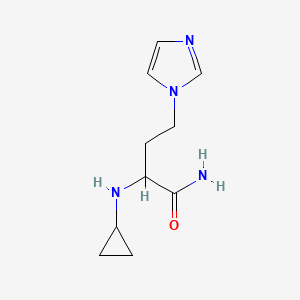
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
